BENGHE Validation & Comparative

Check Availability & Pricing

Independent Verification of Foretinib's Primary
Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Foretinib

Cat. No.: B612053

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089, XL880) is an orally available multi-kinase inhibitor that has been
investigated for its therapeutic potential in various cancers. Its efficacy is primarily attributed to
its potent inhibition of key receptor tyrosine kinases (RTKSs) involved in tumor growth,
angiogenesis, and metastasis. This guide provides an independent verification of Foretinib's
primary molecular targets, c-MET and VEGFR2, and compares its performance with other
kinase inhibitors targeting similar pathways. The information presented is collated from peer-
reviewed preclinical and clinical studies to provide an objective resource for the scientific
community.

Primary Molecular Targets of Foretinib

Independent studies have consistently identified the mesenchymal-epithelial transition factor
(c-MET) receptor and the vascular endothelial growth factor receptor 2 (VEGFR2) as the
primary molecular targets of Foretinib.[1][2] Foretinib is an ATP-competitive inhibitor, binding
to the kinase domain of these receptors and preventing their autophosphorylation and
subsequent activation of downstream signaling pathways.

Beyond c-MET and VEGFR2, Foretinib has been shown to inhibit other RTKs, including RON,
AXL, and TIE-2, albeit with varying degrees of potency.[3] This broader kinase inhibition profile
may contribute to its overall anti-tumor activity.
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Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Foretinib
and alternative c-MET and/or VEGFR2 inhibitors from independent studies. It is important to
note that direct comparison of IC50 values across different studies can be influenced by
variations in experimental conditions.

Other Notable

Kinase c-MET (IC50, VEGFR2 (KDR)
L Targets (IC50, Reference(s)
Inhibitor nM) (IC50, nM)
nM)
Foretinib ~1.8 ~1.1 ROS1 (~1.8) [4]
RET (5.2), AXL
- (7), FLT3 (11.3),
Cabozantinib 1.3 0.035 [5]
KIT (4.6), TIE2
(14.3)
Crizotinib 11 - ALK, ROS [6]
Ki: 355 (Note:
] o Efficacy may be Microtubule
Tivantinib - o [61[7]
MET- depolymerization
independent)
Savolitinib 4.0 - - [6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams
have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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